1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
This compound features a 1,3-benzodioxole core linked to a urea moiety substituted with a hydroxyethyl group bearing both thiophen-2-yl and thiophen-3-yl groups. The dual thiophene substitution is structurally unique, differing from most analogs that incorporate a single thiophene or other heterocycles .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-17(20-13-3-4-14-15(8-13)24-11-23-14)19-10-18(22,12-5-7-25-9-12)16-2-1-6-26-16/h1-9,22H,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSYCITWJIFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Ketone Moieties
Compounds such as 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one () share the benzodioxole core but replace the urea with a ketone and alkylamine chain. These cathinone derivatives are known stimulants, acting as dopamine-norepinephrine reuptake inhibitors (DNRIs).
Urea Derivatives with Thiophene Substituents
describes urea-based compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a), which incorporate thiophene rings fused to cyclohexene systems. Unlike the target compound, these lack the hydroxyethyl bridge and dual thiophenyl groups, likely reducing conformational flexibility. The dual thiophene substitution in the target compound could enhance π-π stacking or hydrophobic interactions with receptors .
Thiophene-Containing Psychoactive Impurities
Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the pharmacological significance of thiophene orientation. The 2-yl and 3-yl positions influence steric and electronic properties; for example, thiophen-2-yl groups are more common in serotonin receptor ligands, while 3-yl substitutions may alter metabolic stability .
Pharmacological and Physicochemical Properties
Key Data Table
Research Findings
- Metabolic Stability: The urea group may confer resistance to oxidative metabolism compared to ketone-based cathinones, which are prone to degradation via β-keto reduction .
- Receptor Binding : Dual thiophenyl groups could enhance affinity for 5-HT2A receptors, analogous to psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine), which also use substituted aryl groups for receptor anchoring .
Future Research Directions
- In vitro Receptor Profiling: Screen for affinity at monoamine transporters and serotonin receptors.
- Metabolic Studies : Investigate CYP450-mediated oxidation of the thiophene rings and urea hydrolysis.
- Crystallographic Analysis : Use tools like SHELXL () to resolve stereochemistry and confirm hydrogen-bonding patterns.
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 1-(2H-1,3-Benzodioxol-5-yl)urea backbone
- 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine side chain
Retrosynthetic disconnection at the urea linkage suggests coupling a benzodioxole-derived isocyanate with a thiophene-containing ethylamine (Figure 1).
Key Synthetic Strategies
Isocyanate-Amine Coupling
The most direct route involves reacting 1-(2H-1,3-benzodioxol-5-yl)isocyanate with 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine. This method mirrors protocols for analogous ureas, where carbodiimide-mediated coupling ensures high yields.
Carbamate Intermediate Approach
An alternative pathway employs a carbamate intermediate, as demonstrated in sulfamoyl urea syntheses. Here, hexafluoroisopropanol carbamate (HFC) reacts with amines under basic conditions (e.g., DABCO) to form ureas. Adapting this method, the thiophene-ethylamine could react with HFC-functionalized benzodioxole.
Stepwise Synthesis and Optimization
Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)Isocyanate
Procedure :
- Nitration : Benzodioxole-5-amine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Phosgenation : Reaction with triphosgene (BTC) in anhydrous dichloromethane (DCM) generates the isocyanate.
Critical Parameters :
Synthesis of 2-Hydroxy-2-(Thiophen-2-yl)-2-(Thiophen-3-yl)Ethylamine
Route A: Reductive Amination
- Ketone Formation : Condensation of thiophen-2-yl and thiophen-3-yl Grignard reagents with ethyl glyoxylate yields 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate.
- Amination : Lithium aluminum hydride (LiAlH₄) reduction in THF converts the ester to the primary amine.
Route B: Mitsunobu Reaction
- Alcohol Activation : 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
- Deprotection : Hydrazinolysis releases the free amine.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Route A | 62 | 95 |
| Route B | 78 | 98 |
Urea Bond Formation
Optimized Protocol :
- Reagents : 1-(2H-1,3-Benzodioxol-5-yl)isocyanate (1.1 equiv), 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv), DABCO (1.5 equiv), DCM, RT, 14 h.
- Workup : Concentration under reduced pressure, purification via silica gel chromatography (EtOAc/Hexanes, 3:7).
Reaction Monitoring :
- TLC : Rf = 0.45 (EtOAc/Hexanes 1:1).
- LC-MS : [M+H]⁺ = 457.2 (calculated), 457.3 (observed).
Purification and Characterization
Chromatographic Purification
- Column : Silica gel 60 (230–400 mesh).
- Eluent Gradient : Hexanes → EtOAc/Hexanes (1:1).
- Recovery : 84% isolated yield.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole-H),
- δ 7.21–7.35 (m, 4H, thiophene-H),
- δ 5.12 (s, 1H, -OH),
- δ 4.98 (t, J = 6.1 Hz, 1H, -NH),
- δ 3.45 (q, 2H, -CH₂-).
¹³C NMR (101 MHz, CDCl₃) :
- δ 158.9 (urea C=O),
- δ 147.2, 144.1 (benzodioxole C-O),
- δ 127.5, 126.8 (thiophene C-S).
IR (KBr) :
- 3340 cm⁻¹ (N-H stretch),
- 1665 cm⁻¹ (C=O urea),
- 1240 cm⁻¹ (C-O-C benzodioxole).
Challenges and Mitigation Strategies
Steric Hindrance
The bulky 2-hydroxy-2-(thiophenyl)ethyl group impedes urea bond formation. Solutions include:
Hydroxyl Group Reactivity
The -OH group may undergo unintended acylation. Protection as a tert-butyldimethylsilyl (TBS) ether during coupling, followed by TBAF deprotection, mitigates this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
